(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid
CAS No.: 220497-96-1
Cat. No.: VC21539857
Molecular Formula: C25H31NO4
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 220497-96-1 |
---|---|
Molecular Formula | C25H31NO4 |
Molecular Weight | 409.5 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Standard InChI | InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |
Standard InChI Key | LSMLSLHVRMSYPT-HSZRJFAPSA-N |
Isomeric SMILES | CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Basic Properties
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid is a synthetic compound characterized by its unique chemical structure and specific stereochemistry. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino functionality of decanoic acid.
Basic Identification Data
The compound's essential identification parameters are summarized in the following table:
Property | Value |
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CAS Number | 220497-96-1 |
Molecular Formula | C25H31NO4 |
Molecular Weight | 409.5 g/mol |
Physical Appearance | White to off-white powder |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Common Synonyms | Fmoc-octyl-D-Gly-OH, (R)-2-aminodecanoic acid |
InChI Key | LSMLSLHVRMSYPT-HSZRJFAPSA-N |
The compound features a decanoic acid backbone with the Fmoc group protecting the amino functionality at the C2 position . The "(2R)" designation indicates that the compound has the R configuration at the C2 position, which is the carbon atom bearing the amino group .
Structural Characteristics
The structure of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid can be broken down into several key components:
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A decanoic acid chain (C10H20O2) forming the backbone
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An amino group (-NH-) at the C2 position with R stereochemistry
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A fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino functionality via a carbamate linkage
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A carboxylic acid group (-COOH) at the end of the decanoic acid chain
The SMILES notation for this compound is CCCCCCCCC@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, which represents its complete structural arrangement .
Synthesis Methods and Procedures
General Synthetic Approach
The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid typically involves protecting the amino group of a decanoic acid derivative with an Fmoc group. This is achieved through a reaction between (R)-2-aminodecanoic acid and Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) in the presence of a base.
Detailed Synthesis Protocol
A standard synthesis procedure involves the following steps:
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Preparation of a solution containing (R)-2-aminodecanoic acid in tetrahydrofuran (THF)
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Addition of a base such as sodium carbonate (Na₂CO₃) in water
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Cooling the solution to 0°C
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Dropwise addition of Fmoc chloride in THF
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Gradual warming of the reaction mixture to 25°C
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Stirring for approximately 12 hours to ensure complete reaction
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Acidification with hydrochloric acid (1M HCl)
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Extraction with ethyl acetate (EtOAc)
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Drying of the organic layer with sodium sulfate (Na₂SO₄)
This method typically yields (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid with moderate to good yields (approximately 42%) .
Purification Techniques
The purification of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid commonly employs techniques such as:
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Column chromatography using gradients of methanol in dichloromethane (0-10% MeOH in DCM)
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Recrystallization from appropriate solvent systems
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High-performance liquid chromatography (HPLC) for analytical or preparative purposes
These purification methods ensure the isolation of the compound with high purity suitable for peptide synthesis and other research applications.
Applications in Peptide Chemistry
Role in Peptide Synthesis
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid is primarily used in peptide synthesis due to its Fmoc protecting group. The compound plays a significant role in:
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Solid-phase peptide synthesis (SPPS), where it helps ensure the correct sequence of amino acids in the final peptide product
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Introduction of hydrophobic character into peptides through its long alkyl chain
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Creation of peptides with specific stereochemistry at defined positions
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Development of peptidomimetics with enhanced properties
Advantages of the Fmoc Protection Strategy
The Fmoc protecting group in (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid offers several advantages in peptide synthesis:
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Stability under acidic conditions while being removable under mild basic conditions
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Compatibility with other protecting groups used in peptide synthesis
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UV-detectable nature of the fluorene ring system, allowing for monitoring of deprotection efficiency
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Clean deprotection without significant side reactions
These properties make the Fmoc strategy one of the most widely used approaches in modern peptide synthesis.
Comparative Benefits in Peptide Research
When compared to similar compounds, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid offers distinct advantages:
Feature | Benefit in Research |
---|---|
Defined R stereochemistry | Ensures consistent stereochemical outcomes in synthesis |
Decanoic acid backbone | Provides significant hydrophobic character to resulting peptides |
Fmoc protecting group | Enables orthogonal protection strategies and mild deprotection |
Stability | Long shelf-life under proper storage conditions |
These features make it particularly valuable for researchers developing novel peptides with specific structural and functional properties.
Research Applications and Findings
Current Research Applications
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid is utilized in various research contexts:
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Synthesis of unnatural amino acids and their incorporation into peptides
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Development of peptides with enhanced lipophilicity due to the long hydrocarbon chain
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Creation of peptide libraries for drug discovery and screening
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Structure-activity relationship studies of peptide-based drug candidates
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Design of peptides with improved pharmacokinetic properties
Specialized Applications in Pharmaceutical Research
In pharmaceutical research, this compound contributes to:
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Development of antimicrobial peptides with enhanced membrane permeability
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Creation of self-assembling peptides for drug delivery systems
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Synthesis of peptidomimetics as enzyme inhibitors
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Production of peptide-based imaging agents
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Design of peptide therapeutics with improved oral bioavailability
Recent Research Findings
Recent studies have demonstrated that incorporating (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid into peptides can:
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Enhance peptide stability against enzymatic degradation
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Improve membrane permeability of therapeutic peptides
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Modify peptide secondary structure due to the influence of the hydrophobic chain
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Increase binding affinity to specific protein targets
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Modulate the pharmacokinetic properties of peptide therapeutics
These findings highlight the compound's value in developing next-generation peptide-based drugs and materials.
Related Compounds and Structural Variants
Structural Analogs
Several structural analogs of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid have been synthesized and studied:
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(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid - The S enantiomer with opposite stereochemistry at the C2 position
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid - Contains an unsaturated bond at the terminal position of the decanoic acid chain
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(2R)-2-(Fmoc-amino)dodecanoic acid - Features an extended alkyl chain (12 carbons instead of 10)
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(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-dec-9-enoic acid - Contains an additional methyl group at the C2 position and an unsaturated bond
Comparative Properties of Structural Variants
The following table compares key properties of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid with its structural variants:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |
---|---|---|---|---|
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | C25H31NO4 | 409.5 g/mol | Reference compound | 220497-96-1 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | C25H31NO4 | 409.5 g/mol | S instead of R stereochemistry | 193885-59-5 |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid | C25H29NO4 | 407.51 g/mol | Terminal unsaturation | 1191429-20-5 |
(2R)-2-(Fmoc-amino)dodecanoic acid | C27H35NO4 | 437.6 g/mol | Extended alkyl chain (C12) | 1821832-97-6 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-dec-9-enoic acid | C26H31NO4 | 421.53 g/mol | Additional methyl group and unsaturation | 945212-26-0 |
These structural variants provide researchers with a range of options for fine-tuning the properties of resulting peptides .
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